N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride
Description
N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride (referred to as Compound 5194) is a synthetic small molecule characterized by a fluorinated benzothiazole core linked to a 2,3-dimethoxybenzamide moiety via a propylimidazole spacer.
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)-2,3-dimethoxybenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O3S.ClH/c1-29-18-6-3-5-16(20(18)30-2)21(28)27(11-4-10-26-12-9-24-14-26)22-25-17-8-7-15(23)13-19(17)31-22;/h3,5-9,12-14H,4,10-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVNLXYFEXYPMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N(CCCN2C=CN=C2)C3=NC4=C(S3)C=C(C=C4)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClFN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of the imidazole and fluorobenzo[d]thiazole moieties. Common reagents used in these reactions include various chlorinating agents, coupling reagents, and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe to study biological pathways or as a potential therapeutic agent.
Medicine: Investigated for its potential pharmacological properties, such as enzyme inhibition or receptor modulation.
Industry: Used in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism of action of N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzothiazole/Benzamide Core
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Fluorine vs.
- Benzodioxine vs. Dimethoxybenzamide : The benzodioxine variant () replaces methoxy groups with an oxygenated fused ring, which may affect binding affinity due to altered electronic and steric profiles.
Biological Activity
N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride is a compound of considerable interest due to its potential therapeutic applications, particularly in oncology and inflammation. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various cell lines, and relevant research findings.
- Molecular Formula : C18H16ClFN4OS
- Molecular Weight : 422.9 g/mol
- CAS Number : 1219185-15-5
The compound exhibits dual pharmacological properties :
- H(3)-antagonistic : This action can enhance neurotransmitter release, influencing pathways involving acetylcholine, norepinephrine, and dopamine.
- H(2)-agonistic : This may lead to increased gastric acid secretion, which could have implications in gastrointestinal health and disease management .
Antitumor Effects
Recent studies have demonstrated that benzothiazole derivatives, including this compound, possess significant antitumor activity. The following findings summarize its effects on various cancer cell lines:
| Cell Line | Concentration (μM) | Effect Observed |
|---|---|---|
| A431 | 1, 2, 4 | Induced apoptosis and cell cycle arrest |
| A549 | 1, 2, 4 | Inhibited proliferation and migration |
| H1299 | Not specified | Significant growth inhibition |
The MTT assay was employed to assess cell viability, revealing that the compound significantly inhibited the proliferation of human epidermoid carcinoma (A431) and non-small cell lung cancer (A549 and H1299) cells .
Inflammatory Response Modulation
The compound also affects inflammatory markers. In a study utilizing mouse monocyte macrophages (RAW264.7), it was found to decrease the expression levels of inflammatory cytokines IL-6 and TNF-α. This anti-inflammatory effect suggests potential applications in treating inflammatory diseases .
Case Studies
-
Study on A431 Cells :
- Objective : To evaluate apoptosis induction.
- Method : Flow cytometry was used to analyze cell cycle phases.
- Results : The compound promoted apoptosis at concentrations as low as 1 μM.
-
Study on A549 Cells :
- Objective : To assess migration inhibition.
- Method : Scratch wound healing assay was performed.
- Results : Notable reduction in cell migration was observed compared to control groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
